4-(Dimethylamino)-3-methylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-6-9(7-12)4-5-10(8)11(2)3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOONFRKFJPYULD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371221 | |
| Record name | 4-(dimethylamino)-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1424-69-7 | |
| Record name | 4-(dimethylamino)-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Dimethylamino 3 Methylbenzaldehyde
Chemo- and Regioselective Synthesis Strategies
Achieving the desired isomer requires sophisticated synthetic approaches that can direct the formylation to the specific carbon atom, overcoming the inherent reactivity of other positions on the aromatic ring.
Ortho-Directed Metalation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgbaranlab.org
In the context of synthesizing 4-(Dimethylamino)-3-methylbenzaldehyde, the dimethylamino group of N,N-dimethyl-m-toluidine serves as an excellent DMG. The synthesis proceeds in two key steps:
Lithiation : The substrate, N,N-dimethyl-m-toluidine, is treated with a strong organolithium base such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). The Lewis basic nitrogen atom of the dimethylamino group coordinates to the lithium ion, directing the deprotonation to the adjacent ortho-position (C-4), which is sterically more accessible than the C-2 position. wikipedia.orgorganic-chemistry.org This forms a highly reactive aryllithium intermediate.
Formylation : The aryllithium species is then quenched with an electrophilic formylating agent. A common and effective reagent for this purpose is N,N-dimethylformamide (DMF). Subsequent acidic workup hydrolyzes the intermediate to yield the target aldehyde, this compound.
This methodology offers high regioselectivity, directly targeting the position ortho to the directing group, thus providing a reliable route to the desired product. wikipedia.org
Table 1: Ortho-Directed Metalation of N,N-dimethyl-m-toluidine
| Step | Reagent | Solvent | Conditions | Intermediate/Product |
| 1. Lithiation | n-Butyllithium | THF or Diethyl ether | Low temperature (e.g., -78 °C to 0 °C) | 4-(Dimethylamino)-3-methylphenyllithium |
| 2. Formylation | N,N-Dimethylformamide (DMF) | THF or Diethyl ether | Low temperature, followed by warming | This compound |
Formylation Reactions of Substituted Anilines
Direct formylation of electron-rich aromatic compounds presents another major pathway. The Vilsmeier-Haack reaction is a classic and highly effective method for formylating activated arenes like N,N-disubstituted anilines. wikipedia.orgorganic-chemistry.orgnumberanalytics.com
The reaction mechanism involves an initial reaction between a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). wikipedia.orgijpcbs.com This in situ preparation generates a highly electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent. wikipedia.orgwikipedia.org
This electrophile then attacks the electron-rich aromatic ring of N,N-dimethyl-m-toluidine. The powerful electron-donating dimethylamino group strongly activates the ortho and para positions for electrophilic aromatic substitution. While the para position is blocked by the methyl group, the Vilsmeier reagent attacks an available ortho position. Formylation occurs preferentially at the C-4 position over the more sterically hindered C-2 position. The resulting iminium ion is subsequently hydrolyzed during aqueous workup to furnish the final aldehyde product. wikipedia.org
Another formylation technique is the Duff reaction, which employs hexamine as the formyl source. wikipedia.org However, this reaction is typically used for phenols and is often inefficient for other substrates, making the Vilsmeier-Haack reaction the more common choice for this transformation. wikipedia.orgecu.edu
Table 2: Vilsmeier-Haack Reaction Conditions
| Substrate | Formylating Reagent | Solvent | Typical Yield | Reference |
| N,N-dimethyl-m-toluidine | POCl₃ / DMF | Dichloromethane or neat | Good to Excellent | wikipedia.org, ijpcbs.com |
Functional Group Interconversion Routes to the Aldehyde Moiety
An alternative to direct C-H formylation is the conversion of a pre-existing functional group at the C-4 position into an aldehyde. This two-step approach relies on the availability of suitable precursors.
Oxidation of a Benzyl (B1604629) Alcohol: The selective oxidation of 4-(dimethylamino)-3-methylbenzyl alcohol offers a direct route to the aldehyde. A variety of reagents can achieve this transformation, with a key consideration being the prevention of over-oxidation to the carboxylic acid and avoiding side reactions with the amine functionality. beilstein-journals.org Mild and selective oxidizing agents are preferred, such as:
Manganese dioxide (MnO₂): A classic reagent for the oxidation of benzylic and allylic alcohols.
TEMPO-catalyzed oxidation: Using (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite. researchgate.netorganic-chemistry.org
Photochemical oxidation: Metal-free methods using photocatalysts like Eosin Y and molecular oxygen under light irradiation provide a green alternative. organic-chemistry.org
Reduction of Carboxylic Acid Derivatives: The partial reduction of a carboxylic acid or its derivatives, such as esters or acid chlorides, can yield the desired aldehyde. Careful selection of the reducing agent is critical to stop the reaction at the aldehyde stage without further reduction to the alcohol.
From Esters: Reagents like Diisobutylaluminium hydride (DIBAL-H) are commonly used to reduce esters to aldehydes at low temperatures.
From Tertiary Amides: The reduction of Weinreb amides (N-methoxy-N-methylamides) with organolithium or hydride reagents is a reliable method for aldehyde synthesis. More recently, methods for the direct reduction of tertiary benzamides to aldehydes using reagents like Cp₂Zr(H)Cl have been developed. uwindsor.ca
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry places increasing emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances.
Solvent-Free Reaction Conditions
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, offers a promising solvent-free alternative. nih.govbeilstein-journals.org
Potential solvent-free applications for this synthesis include:
Mechanochemical Oxidation: The oxidation of a benzyl alcohol precursor could be performed under solvent-free mechanochemical conditions, for instance using an oxidant like oxone in the presence of a catalyst. nih.gov
Solid-State Formylation: While less common, solid-state or solvent-free versions of formylation reactions can be developed, potentially using solid-supported reagents or by simply grinding the reactants together, sometimes with a catalytic amount of a liquid auxiliary. rsc.orgresearchgate.net
These methods can lead to higher efficiency, reduced waste, and simplified purification procedures. nih.govacs.org
Catalytic Pathways for Enhanced Atom Economy
Atom economy is a measure of the efficiency of a chemical reaction, calculating how much of the starting materials become part of the final product. nih.gov Many classical stoichiometric reactions, including the Vilsmeier-Haack reaction, have poor atom economy due to the generation of large amounts of byproducts (e.g., phosphoric acid derivatives). wikipedia.orgnih.gov
Developing catalytic pathways is crucial for improving atom economy.
Catalytic Formylation: Research is ongoing to develop catalytic versions of formylation reactions that avoid stoichiometric, wasteful reagents. This includes using transition metal catalysts to facilitate C-H formylation with less hazardous formyl sources. frontiersin.org
Catalytic N-Formylation: While not a direct route to the target compound, the development of catalytic N-formylation of anilines using safer CO surrogates like formic acid or oxalic acid highlights the trend towards more sustainable catalytic processes in amine chemistry. nih.govacs.orgrsc.org These principles can be extended to C-formylation reactions.
By embracing catalytic and solvent-free methods, the synthesis of this compound can be aligned with the principles of green chemistry, making it a more sustainable and efficient process.
Waste Minimization and Process Intensification
The synthesis of aromatic aldehydes, including this compound, traditionally involves methods that can generate significant waste and utilize hazardous materials. Modern approaches to chemical synthesis prioritize waste minimization and process intensification, focusing on improving efficiency and reducing environmental impact.
Process intensification refers to the development of novel apparatuses and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. For aromatic aldehyde synthesis, this can be achieved by moving from traditional batch reactors to continuous-flow systems, which offer superior heat and mass transfer, leading to higher yields and selectivities with reduced reaction times and waste. researchgate.net
Key strategies for waste minimization applicable to the synthesis of this compound include:
Catalyst Selection: Shifting from stoichiometric reagents to catalytic systems is paramount. For instance, the oxidation of the corresponding benzyl alcohol can be achieved using recyclable supported metal catalysts, such as palladium on graphene oxide, which demonstrates high selectivity and can be reused multiple times, significantly reducing waste. benthamdirect.com
Green Solvents: Replacing traditional, volatile, and often toxic organic solvents with greener alternatives or even performing reactions in aqueous media can drastically reduce the environmental footprint of the synthesis. scielo.org.mxresearchgate.net
Biocatalysis: The use of enzymes or whole-cell biocatalysts for key synthetic steps, such as the reduction of a precursor ketone or the oxidation of a precursor alcohol, represents a highly sustainable approach. scielo.org.mxresearchgate.net These biocatalytic methods operate under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity, often eliminating the need for protecting groups and reducing waste streams. scielo.org.mx
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. One-pot, multi-step reactions, where intermediates are not isolated, can significantly improve atom economy and reduce waste from purification steps. researchgate.netrug.nlacs.org
A hypothetical comparison of a traditional versus an intensified process for a related benzaldehyde (B42025) synthesis highlights the potential benefits.
Table 1: Comparison of Traditional vs. Intensified Synthesis of a Substituted Benzaldehyde
| Parameter | Traditional Batch Process | Intensified Flow Process |
|---|---|---|
| Reaction Time | 12-24 hours | 5-15 minutes |
| Solvent Volume | High | Significantly Reduced |
| Catalyst | Stoichiometric, single-use | Catalytic, recyclable |
| Waste Generation | High (by-products, solvent) | Minimized |
| Process Safety | Risk of thermal runaway | Inherently safer due to small volumes |
Flow Chemistry Applications in Continuous Synthesis
Flow chemistry, or continuous manufacturing, has emerged as a transformative technology in chemical synthesis, offering enhanced safety, efficiency, and scalability over traditional batch methods. chimia.ch Its application to the synthesis of this compound would involve pumping streams of reactants through a network of tubes and reactors where mixing and reaction occur.
The synthesis of substituted benzaldehydes often involves reactions such as formylation, oxidation, or amination. These can be readily adapted to continuous flow setups. For example, a Vilsmeier-Haack formylation, a common method for producing aromatic aldehydes, can be performed under flow conditions to mitigate the safety risks associated with the highly reactive and potentially carcinogenic intermediates formed. researchgate.net
Microreactor Technologies for Scalable Production
Microreactors are a cornerstone of flow chemistry, characterized by channels with dimensions typically in the sub-millimeter range. chimia.ch This small scale provides an exceptionally high surface-area-to-volume ratio, enabling rapid heat exchange and precise temperature control that is unachievable in large batch vessels. chimia.chcomsol.com
For the synthesis of this compound, microreactors would offer several advantages:
Enhanced Safety: Highly exothermic reactions, such as nitration or certain oxidations, can be controlled safely, as the small reaction volume prevents the buildup of heat and the risk of thermal runaway.
Improved Yield and Selectivity: Precise control over reaction parameters like temperature, pressure, and residence time leads to fewer side reactions and a cleaner product profile. chimia.ch
Rapid Process Development: The small scale allows for quick screening of reaction conditions, accelerating the optimization phase.
Scalability: Production can be scaled up by "numbering-up"—running multiple microreactors in parallel—rather than redesigning a larger reactor, which can be a complex and costly process.
A potential continuous flow synthesis could involve the oxidation of 4-(dimethylamino)-3-methylbenzyl alcohol. A solution of the alcohol and an oxidizing agent would be continuously fed into a microreactor containing an immobilized catalyst, with the product stream being collected at the outlet.
Automated Synthesis and Process Optimization
The integration of automation with continuous flow systems allows for real-time monitoring and optimization of chemical reactions. Process Analytical Technology (PAT) tools, such as in-line spectroscopy (e.g., FT-IR, Raman), can be used to continuously analyze the reaction stream. This data is fed to a control system that can automatically adjust parameters like flow rate, temperature, or reactant ratios to maintain optimal conditions and maximize yield.
Machine learning algorithms can be employed for advanced process optimization. These algorithms can explore a wide range of reaction conditions systematically, learning from each experiment to predict the optimal parameters far more efficiently than traditional one-variable-at-a-time methods. This automated self-optimization approach significantly reduces the time and resources required for process development.
Table 2: Variables for Automated Optimization in the Synthesis of this compound
| Variable | Range | Optimization Goal |
|---|---|---|
| Temperature | 20-150 °C | Maximize Yield, Minimize Impurities |
| Residence Time | 1-30 minutes | Maximize Throughput |
| Reactant Molar Ratio | 1:1 to 1:5 | Maximize Conversion of Limiting Reagent |
| Catalyst Loading | Variable | Minimize Cost, Maximize Conversion |
Stereoselective Synthesis of Chiral Derivatives (if applicable, through further derivatization)
The molecule this compound itself is achiral and therefore does not have enantiomers. However, the aldehyde functional group serves as a versatile handle for further derivatization to create chiral molecules. Stereoselective synthesis would be crucial in these subsequent reactions to produce a single desired enantiomer, which is often a requirement for biologically active compounds.
A common reaction that can introduce a chiral center is the addition of a nucleophile to the carbonyl carbon of the aldehyde. Examples include:
Grignard or Organolithium Addition: Reaction of the aldehyde with an organometallic reagent (e.g., ethylmagnesium bromide) would produce a chiral secondary alcohol. The use of a chiral ligand or catalyst could direct the reaction to favor the formation of one enantiomer over the other.
Aldol Condensation: Reaction with a ketone in the presence of a chiral catalyst (e.g., a proline-based organocatalyst) can lead to the formation of a chiral β-hydroxy ketone with high enantioselectivity.
Asymmetric Reductive Amination: The aldehyde can be converted into a chiral amine through reaction with an amine followed by asymmetric reduction of the resulting imine, often using a chiral catalyst or reducing agent.
The development of such a stereoselective derivatization would require extensive screening of catalysts, solvents, and reaction conditions to achieve high enantiomeric excess (ee).
Table 3: Potential Chiral Derivatizations of this compound
| Reaction Type | Reagent(s) | Chiral Product |
|---|---|---|
| Grignard Reaction | Ethylmagnesium Bromide, Chiral Ligand | 1-(4-(Dimethylamino)-3-methylphenyl)propan-1-ol |
| Aldol Condensation | Acetone, Chiral Organocatalyst | 4-Hydroxy-4-(4-(dimethylamino)-3-methylphenyl)butan-2-one |
| Reductive Amination | Benzylamine, Chiral Reducing Agent | N-Benzyl-1-(4-(dimethylamino)-3-methylphenyl)methanamine |
Reaction Mechanisms and Reactivity Studies of 4 Dimethylamino 3 Methylbenzaldehyde
Mechanistic Investigations of Aldehyde Transformations
The reactivity of 4-(Dimethylamino)-3-methylbenzaldehyde is largely dictated by the aldehyde functional group. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles. masterorganicchemistry.com The presence of the electron-donating dimethylamino and methyl groups on the aromatic ring increases the electron density on the carbonyl carbon, which can modulate its reactivity compared to unsubstituted benzaldehyde (B42025).
Nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This intermediate is then typically protonated to yield an alcohol. youtube.com
The general mechanism proceeds in two main steps:
Nucleophilic Attack: The nucleophile forms a new covalent bond with the carbonyl carbon. This is often the rate-determining step and results in the carbon's rehybridization from sp² to sp³. libretexts.orgmasterorganicchemistry.com
Protonation: The negatively charged oxygen of the alkoxide intermediate accepts a proton from a protic solvent or an acid added during workup, forming the final alcohol product. youtube.com
For this compound, the addition of strong nucleophiles like Grignard reagents (R-MgX) or organolithium compounds (R-Li) is generally irreversible, leading to the formation of secondary alcohols. masterorganicchemistry.com Weaker nucleophiles, such as cyanide or water, can participate in reversible addition reactions. masterorganicchemistry.com The stereochemical outcome of these reactions can be significant; if the addition creates a new chiral center, a racemic mixture of enantiomers is typically formed because the planar carbonyl group can be attacked from either face with equal probability. libretexts.org
Table 1: Examples of Nucleophilic Addition Reactions This table is illustrative, based on general aldehyde reactivity, as specific studies on this compound are limited.
| Nucleophile | Reagent Type | Product Class |
|---|---|---|
| Hydride (H⁻) | Reducing Agents (e.g., NaBH₄, LiAlH₄) | Primary Alcohol |
| Alkyl/Aryl (R⁻) | Organometallics (e.g., Grignard, Organolithium) | Secondary Alcohol |
| Cyanide (CN⁻) | Cyanide Salts (e.g., NaCN, KCN) with acid | Cyanohydrin |
Condensation reactions are fundamental to the synthetic utility of this compound, allowing for the formation of new carbon-carbon and carbon-nitrogen double bonds.
Reaction with Amines: Primary amines react with aldehydes via nucleophilic addition to form an unstable hemiaminal intermediate. mdpi.com This intermediate then dehydrates to form a stable Schiff base (or imine). The reaction is typically catalyzed by acid. Secondary amines react to form enamines. The formation of hemiaminals can be a stable endpoint in certain cases, with stability influenced by substituents on the phenyl ring. mdpi.com
Reaction with Active Methylene (B1212753) Compounds: The Knoevenagel condensation is a key reaction involving aldehydes and compounds with an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate). researchgate.netorganic-chemistry.org The reaction is typically base-catalyzed, where the base (like piperidine (B6355638) or ammonium (B1175870) acetate) deprotonates the active methylene compound to generate a nucleophilic carbanion. researchgate.netnih.gov This carbanion then attacks the aldehyde's carbonyl carbon. The subsequent intermediate undergoes dehydration to yield a stable α,β-unsaturated product. researchgate.net Various catalysts and conditions, including solvent-free grinding and microwave irradiation, have been employed to promote Knoevenagel condensations efficiently. organic-chemistry.orgresearchgate.net
Table 2: Knoevenagel Condensation of Aromatic Aldehydes This table presents general findings for aromatic aldehydes, which are applicable to this compound.
| Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Malononitrile | Triphenylphosphine, solvent-free | (E)-2-Arylmethylenemalononitrile | organic-chemistry.org |
| Ethyl Cyanoacetate | Lipase in water-ethanol | Ethyl (E)-2-cyano-3-arylacrylate | researchgate.net |
| Various | Gallium Chloride (GaCl₃), grind stone | Substituted Alkenes | researchgate.net |
| 2,4-Pentanedione | Ammonium Acetate, ethanol (B145695) | 3-(Arylmethylene)pentane-2,4-dione | nih.gov |
The aldehyde group in this compound can be readily oxidized or reduced.
Oxidation: Aldehydes are easily oxidized to form carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The aldehyde group can be oxidized to a carboxylic acid. This transformation results in the formation of 4-(Dimethylamino)-3-methylbenzoic acid.
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (4-(Dimethylamino)-3-methylphenyl)methanol. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. A study on the reduction of the related 4-(dimethylamino)benzaldehyde (B131446) using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of potassium carbonate demonstrated an efficient and chemoselective method for converting the aldehyde to its alcohol. researchgate.net This method is notable for its tolerance of other reducible functional groups. researchgate.net
Reactivity of the Dimethylamino Group
The dimethylamino group is a key modulator of the molecule's reactivity, both at the aromatic ring and at the nitrogen atom itself.
Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. youtube.com The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com
In this compound, the benzene ring is substituted with three groups: an aldehyde (-CHO), a methyl group (-CH₃), and a dimethylamino group (-N(CH₃)₂).
Directing Effects: The dimethylamino group is a very strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. lkouniv.ac.in The methyl group is a weak activating group and also an ortho, para-director. The aldehyde group is a deactivating group and a meta-director.
Regioselectivity: In polysubstituted benzenes, the most powerful activating group generally controls the position of further substitution. lkouniv.ac.in Therefore, the dimethylamino group will dictate the regiochemical outcome. The positions ortho to the dimethylamino group are C3 and C5. The position para is C1, which is already occupied by the aldehyde. The C3 position is also occupied by the methyl group. Thus, the most likely position for electrophilic attack is the C5 position, which is ortho to the powerful dimethylamino director and meta to the deactivating aldehyde group.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product |
|---|---|---|
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 4-(Dimethylamino)-3-methyl-5-nitrobenzaldehyde |
| Halogenation | Br⁺ or Cl⁺ (from Br₂/FeBr₃ or Cl₂/FeCl₃) | 5-Bromo-4-(dimethylamino)-3-methylbenzaldehyde |
| Sulfonation | SO₃ (from fuming H₂SO₄) | 4-(Dimethylamino)-5-formyl-2-methylbenzenesulfonic acid |
The lone pair of electrons on the nitrogen atom of the dimethylamino group allows it to act as a nucleophile or a base.
N-Oxidation: Tertiary amines can be oxidized to tertiary amine N-oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction would convert the dimethylamino group of this compound into a dimethylamine (B145610) N-oxide group.
Quaternization: As a nucleophile, the tertiary amine can react with alkyl halides (e.g., iodomethane, bromoethane) in a process called quaternization. researchgate.netmdpi.com This is an Sₙ2 reaction where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a quaternary ammonium salt. mdpi.com The resulting salt carries a permanent positive charge on the nitrogen atom. The efficiency of quaternization can be influenced by the nature of the alkyl halide and the reaction conditions, such as the use of a solvent or neat conditions at elevated temperatures. nih.govgoogle.com Studies have shown that amines with electron-donating substituents can be more easily quaternized. nih.gov
Role of the Methyl Substituent in Directing Aromatic Reactivity
The reactivity of the aromatic ring in this compound is governed by the electronic and steric interplay of its three substituents: the dimethylamino group, the methyl group, and the formyl (aldehyde) group. The dimethylamino group at position C4 is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution. It is strongly ortho, para-directing due to its ability to donate electron density to the ring via resonance. The methyl group at C3 is a less potent activating group that directs to the ortho and para positions primarily through hyperconjugation and a weak positive inductive effect (+I). arkat-usa.orgnist.gov The formyl group at C1 is a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.
In electrophilic substitution reactions, the directing effects of these groups combine to determine the position of the incoming electrophile. The dimethylamino group is the most influential director. It strongly activates the positions ortho (C3, C5) and para (C1) to it.
Position C1: This position is para to the dimethylamino group but is already substituted with the deactivating formyl group, making further substitution here highly unlikely.
Position C3: This position is ortho to the dimethylamino group but is blocked by the methyl substituent.
Position C5: This position is ortho to the powerful dimethylamino director and meta to the weaker methyl director. This makes it the most electron-rich and sterically accessible position for electrophilic attack.
Position C2: This position is ortho to the methyl group and meta to the dimethylamino group. It experiences some activation from the methyl group but significantly less than the positions activated by the dimethylamino group. Furthermore, it is sterically hindered by the adjacent methyl group.
Position C6: This position is para to the methyl group and ortho to the formyl group, making it electronically deactivated.
Therefore, the combined influence of the substituents overwhelmingly directs electrophilic attack to the C5 position. The methyl group at C3 serves to "lock in" this regioselectivity by blocking one of the two positions most activated by the dominant dimethylamino group.
| Position | Electronic Effect of -N(CH₃)₂ (at C4) | Electronic Effect of -CH₃ (at C3) | Electronic Effect of -CHO (at C1) | Net Predicted Reactivity |
|---|---|---|---|---|
| C2 | Meta (weakly activating) | Ortho (activating) | Ortho (deactivating) | Low (sterically hindered) |
| C5 | Ortho (strongly activating) | Meta (weakly activating) | Meta (weakly deactivating) | High (most favored site) |
| C6 | Meta (weakly activating) | Para (activating) | Ortho (deactivating) | Very Low |
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nist.govhmdb.ca Aldehydes are frequent participants in many canonical MCRs, including the Biginelli, Hantzsch, and Ugi reactions. hmdb.caebi.ac.uk
This compound is well-suited to act as the aldehyde component in such reactions. A prime example is the Biginelli reaction, a one-pot cyclocondensation that produces dihydropyrimidinones, which are of significant interest in medicinal chemistry. In a typical Biginelli reaction, an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) are reacted under acidic conditions.
The reaction mechanism begins with the acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. The electron-donating nature of the 4-(dimethylamino)-3-methylphenyl group can stabilize this cationic intermediate, potentially influencing the reaction rate. This is followed by the nucleophilic addition of the ketoester enolate to the iminium ion and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product. The substitution pattern on the benzaldehyde ring is transferred directly to the corresponding position on the final heterocyclic product.
| Component Role | Example Reactant | Structure |
|---|---|---|
| Aldehyde | This compound | C₁₀H₁₃NO |
| Active Methylene Compound | Ethyl acetoacetate | C₆H₁₀O₃ |
| Urea Source | Urea | CH₄N₂O |
Kinetic and Thermodynamic Analysis of Key Reactions
The kinetic and thermodynamic parameters of reactions involving this compound are dictated by its structure, particularly the electronic properties of its substituents. While specific studies on this exact molecule are limited, analysis of closely related compounds provides significant insight.
Thermodynamic Considerations: A key thermodynamic parameter for substituted benzaldehydes is their proton affinity, which quantifies their basicity in the gas phase. Studies have shown that electron-donating substituents increase the proton affinity of benzaldehydes relative to the unsubstituted parent compound. The NIST Chemistry WebBook provides thermodynamic data for the parent compound, 4-(Dimethylamino)benzaldehyde. nist.gov
The data shows that the dimethylamino group significantly increases the proton affinity compared to benzaldehyde, indicating greater stabilization of the protonated species (conjugate acid). The addition of a methyl group at the C3 position in this compound would be expected to further increase the proton affinity and gas basicity due to its own weak electron-donating inductive and hyperconjugation effects.
| Compound | Proton Affinity (kJ/mol) | Gas Basicity (kJ/mol) | Source |
|---|---|---|---|
| Benzaldehyde | 838.2 | 808.4 | |
| 4-(Dimethylamino)benzaldehyde | 924.8 | 898.3 | nist.gov |
| This compound | Predicted to be >924.8 | Predicted to be >898.3 | - |
Predicted values are based on established substituent effects.
Kinetic Analysis: Reaction kinetics are also sensitive to substituent effects. In reactions where the aldehyde acts as an electrophile, electron-donating groups can decrease the reaction rate by reducing the partial positive charge on the carbonyl carbon. For instance, kinetic studies of the Wittig-Horner reaction show that electron-withdrawing groups on the benzaldehyde ring accelerate the reaction. arkat-usa.org This suggests that this compound, with its two electron-donating groups, would react relatively slowly in such nucleophilic addition reactions compared to benzaldehydes bearing electron-withdrawing groups.
In reactions involving enzyme binding, thermodynamic parameters can reveal the nature of the interaction. A study on substituted benzamidines binding to trypsin showed that binding is characterized by a negative change in heat capacity (ΔCp), with both enthalpy (ΔH) and entropy (ΔS) being favorable within a specific temperature range. nih.gov This enthalpy-entropy compensation is common in processes driven by hydrophobic interactions. nih.gov While this is a binding study, it underscores how substituents finely tune the thermodynamic profile of molecular interactions.
Derivatization and Functionalization Strategies
Synthesis of Novel Aromatic and Heterocyclic Scaffolds
The reactivity of the aldehyde group is central to the construction of new ring systems. It readily participates in condensation and cycloaddition reactions, providing access to a diverse array of larger molecular frameworks.
The most direct derivatization of 4-(Dimethylamino)-3-methylbenzaldehyde involves the condensation of its aldehyde group with primary amines to form Schiff bases, also known as imines or azomethines. This reaction is typically carried out by refluxing the aldehyde with a substituted amine in a solvent like ethanol (B145695), often with a few drops of an acid catalyst such as concentrated sulfuric acid. orientjchem.org The formation of the characteristic C=N double bond is a key step that opens pathways to more complex heterocyclic compounds. researchgate.net These Schiff bases are not just final products but also serve as crucial intermediates for synthesizing various heterocyclic structures. researchgate.net
A variety of amines can be used in this reaction, leading to a wide range of Schiff base derivatives. The general scheme involves the reaction of 4-(dimethylamino)benzaldehyde (B131446) with different amino compounds to yield the corresponding imine. researchgate.net
Table 1: Examples of Schiff Base Synthesis from Benzaldehyde (B42025) Derivatives This table illustrates the types of amines that can be reacted with substituted benzaldehydes to form Schiff bases, based on established synthetic protocols.
| Aldehyde Reactant | Amine Reactant | Solvent/Catalyst | Resulting Schiff Base Type |
|---|---|---|---|
| 4-(Dimethylamino)benzaldehyde | Aniline and substituted anilines | Ethanol / H₂SO₄ | Aromatic Imines orientjchem.org |
| 4-(Dimethylamino)benzaldehyde | Various amino derivatives | Not specified | Azomethines researchgate.net |
| Cefotaxime (amine derivative) | 4-N,N-dimethylaminobenzaldehyde | Methanol / Acetic Acid | Thiazolyl Imines scirp.org |
Cycloaddition reactions offer a powerful method for constructing seven-membered rings, which are present in many bioactive natural products. uchicago.edu While direct cycloaddition using this compound is not extensively documented, its derivatives can be tailored to participate in such reactions. For instance, the aldehyde can be converted into a more reactive species, like an alkenyl-substituted indole, which can then undergo a dearomative (4+3) cycloaddition with an in-situ generated oxyallyl cation. uchicago.edu
These transformations, often mediated by transition metals or Lewis acids, can proceed with high stereoselectivity. nih.gov The development of metal-free, TMSOTf-mediated (4+3) cycloadditions of alkenylindoles and alkenylpyrroles highlights a strategy that could be adapted for derivatives of this compound to create complex cyclohepta-fused aromatic systems. uchicago.edu
Annulation reactions, which involve the formation of a new ring onto an existing one, represent another key strategy for building polycyclic architectures from benzaldehyde derivatives. Although specific examples starting directly from this compound are specialized, the principles are well-established for related aromatic amides. For example, transition metal-catalyzed C-H activation and annulation of N-alkoxybenzamides with alkynes is an effective method for constructing isoquinolone frameworks. This demonstrates how the core benzoyl structure can be elaborated into fused heterocyclic systems.
Introduction of Additional Functional Groups
The inherent substitution of the this compound ring directs the position of newly introduced functional groups, allowing for controlled synthesis of polysubstituted aromatic compounds.
The introduction of halogen or nitro groups onto the aromatic ring significantly alters its electronic properties and provides a chemical handle for further modifications, such as cross-coupling reactions.
Halogenation: The electron-donating dimethylamino and methyl groups are activating and ortho-, para-directing. The aldehyde group is deactivating and meta-directing. The combined influence of these groups directs electrophilic substitution. For instance, bromination of 4-(dimethylamino)benzaldehyde leads to substitution at the 3-position, ortho to the powerful dimethylamino directing group.
Nitration: The nitration of benzaldehyde using mixed nitric and sulfuric acid is a well-known process. researchgate.netresearchgate.net The aldehyde group directs the incoming nitro group primarily to the meta position. However, in this compound, the strong activating effect of the dimethylamino group at position 4 and the methyl group at position 3 will dominate, directing the nitro group to the available ortho and para positions relative to the dimethylamino group (positions 2 and 6).
Table 2: Known Halogenated and Nitrated Derivatives of Substituted Dimethylaminobenzaldehydes
| Parent Compound | Reaction | Product |
|---|---|---|
| 4-(Dimethylamino)benzaldehyde | Bromination | 3-Bromo-4-(dimethylamino)benzaldehyde |
| 4-(Dimethylamino)benzaldehyde | Nitration | 4-(Dimethylamino)-3-nitrobenzaldehyde |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org Halogenated derivatives of this compound, such as its bromo- or chloro-analogs, are ideal substrates for these transformations. nih.gov
The Suzuki-Miyaura coupling, for example, reacts an aryl halide with an organoboron compound (like a boronic acid) to form a biaryl structure. nih.gov This reaction has broad applications, including the synthesis of polymers and pharmaceuticals. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the efficiency of these couplings, allowing even less reactive aryl chlorides to participate. nih.gov Other important reactions include the Heck, Stille, Negishi, and Sonogashira couplings, which provide diverse methods for introducing new substituents onto the aromatic ring. rsc.orguwindsor.ca
Table 3: Illustrative Palladium-Catalyzed Cross-Coupling Reactions This table shows potential transformations using a halogenated derivative of this compound as a substrate.
| Reaction Name | Substrate 1 | Substrate 2 | Palladium Catalyst/Ligand | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Halogenated this compound | Phenylboronic acid | Pd(OAc)₂, Dialkylbiaryl phosphine | Biaryl derivative nih.gov |
| Heck | Halogenated this compound | Alkene (e.g., Styrene) | Pd(OAc)₂ | Alkenyl-substituted derivative rsc.org |
| Sonogashira | Halogenated this compound | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl-substituted derivative rsc.org |
Spectroscopic and Structural Characterization Methodologies
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. For 4-(Dimethylamino)-3-methylbenzaldehyde, which has the molecular formula C₁₀H₁₃NO chemicalbook.comsigmaaldrich.com, the theoretical exact mass can be calculated. This value is fundamental for its unambiguous identification in complex mixtures.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO |
| Monoisotopic Mass | 163.0997 g/mol |
Data derived from chemical formula.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) provides structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS spectra for this compound are not widely published, the fragmentation pattern can be predicted based on its structure and data from similar compounds like 4-(Dimethylamino)benzaldehyde (B131446). nih.govmassbank.eu The primary fragmentation pathways would likely involve the cleavage of the aldehyde and dimethylamino groups.
Expected key fragmentations include:
Loss of a methyl radical (-•CH₃): A common fragmentation for N,N-dimethylanilines.
Loss of a formyl radical (-•CHO): Cleavage of the aldehyde group.
Formation of a stable benzylic cation: Subsequent rearrangements can lead to characteristic aromatic fragment ions.
For the related compound 4-(Dimethylamino)benzaldehyde, prominent peaks in its positive ion mode MS/MS spectrum include m/z 122, 121, 120, and 107, corresponding to various fragmentation pathways. massbank.eu
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, investigates the electronic transitions within a molecule, providing information about its conjugated systems and energy levels.
Analysis of Electronic Transitions and Energy Levels
The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within the substituted aromatic system. The presence of the electron-donating dimethylamino group and the electron-withdrawing aldehyde group creates a strong intramolecular charge-transfer (ICT) system.
The primary transitions observed are:
π → π* Transition: An intense absorption band, typically at longer wavelengths, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. This transition is responsible for the strong color of many similar dyes. wikipedia.org
n → π* Transition: A less intense absorption band resulting from the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amino group) to a π* antibonding orbital. libretexts.org
Molecules with strong ICT character, such as this one, often exhibit fluorescence, where the molecule emits light upon relaxation from an excited electronic state. The energy difference between the absorption and emission maxima is known as the Stokes shift, which can be significant for polar molecules that undergo geometric relaxation in the excited state. nih.gov
Solvent Effects on Spectroscopic Properties
The spectroscopic properties of this compound are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can significantly alter the energy levels of the ground and excited states, causing shifts in the absorption maxima. ijcce.ac.irsciencepublishinggroup.com
Bathochromic (Red) Shift: For the intense π → π* transition, increasing solvent polarity is expected to cause a shift to longer wavelengths (a red shift). This occurs because the excited state has a more pronounced charge-separated (polar) character than the ground state and is therefore stabilized to a greater extent by polar solvents. libretexts.orgsciencepublishinggroup.com
Hypsochromic (Blue) Shift: Conversely, the weaker n → π* transition typically undergoes a shift to shorter wavelengths (a blue shift) in polar, protic solvents. This is due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with the solvent, which increases the energy required for the transition. libretexts.org
Table 2: Predicted Solvatochromic Shifts for this compound
| Transition Type | Solvent Polarity | Predicted Shift | Reason for Shift |
|---|---|---|---|
| π → π* | Increasing | Bathochromic (Red) | Stabilization of the polar excited state |
X-ray Crystallography and Solid-State Structural Analysis
While spectroscopic methods provide information about electronic and molecular structure, X-ray crystallography offers a definitive view of the molecule's three-dimensional arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Determination of Crystal Packing and Intermolecular Interactions
A crystal structure for the specific isomer this compound is not publicly documented in the search results. However, the crystal structure of the closely related parent compound, 4-(Dimethylamino)benzaldehyde (DMABA), has been determined and provides valuable insight into the likely solid-state packing. nih.govresearchgate.net
The analysis of DMABA reveals that the crystal lattice is stabilized by a network of weak intermolecular forces:
C–H···O Hydrogen Bonds: These interactions link molecules into chains within the crystal structure. nih.gov
C–H···π Interactions: An interaction between a hydrogen atom of one molecule and the π-system of an adjacent molecule further links the molecular units. nih.gov
In the crystal structure of DMABA, the aldehyde and dimethylamino groups are nearly coplanar with the benzene (B151609) ring, facilitating electronic conjugation. nih.govresearchgate.net It is reasonable to expect that this compound would exhibit similar types of intermolecular interactions, though the additional methyl group would influence the specific packing arrangement.
Table 3: Crystallographic Data for 4-(Dimethylamino)benzaldehyde (DMABA)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₉H₁₁NO | nih.govresearchgate.net |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2₁/n | nih.govresearchgate.net |
| a (Å) | 10.356 (6) | researchgate.net |
| b (Å) | 7.686 (4) | researchgate.net |
| c (Å) | 20.8434 (13) | researchgate.net |
| β (°) | 96.808 (13) | researchgate.net |
| Volume (ų) | 1647.4 (12) | researchgate.net |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-(Dimethylamino)benzaldehyde (DMABA) |
| 4-fluoroaniline |
| 4-hydroxybenzaldehyde |
| 2,2,6,6-tetramethyl-4-hydroxypiperidine |
| 2,2,6,6-tetramethyl-4-aminopiperidine |
| Anthracene |
| Poly(methyl methacrylate) |
| Polystyrene |
| Poly(vinyl chloride) |
| 4-(dimethylamino)benzonitrile (DMABN) |
| 6-phenyl-1,3,5-triazine-2,4-diamine |
| Syringaldehyde |
| 3,4,5-trimethoxybenzaldehyde |
| Veratraldehyde |
| p-aminoacetanilide |
| p-nitroaniline |
| 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone |
| 4,4'-diaminodiphenylmethane |
| 2-hydroxy-3-methoxybenzaldehyde |
| 4-hydroxy-3-methoxybenzaldehyde |
| 2-(4-(dimethylamino)benzylideneamino)-3-aminomaleonitrile |
| Diaminomaleonitrile |
| 3-methyl-2-butenal |
| trans-2-methyl-2-butenal |
| Hexanal |
| 2-hexanone |
| 4-methyl-2-pentanone |
| Butanal |
| Isopentanal |
| 2-butanone |
| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene |
| 4-mercapto-4-(phenylamino)-3-((4-phenylazo-phenyl)azo)but-3-en-2-one |
| Tris[4-(diethylamino)phenyl]amine (TDAPA) |
| 4-(Dimethylamino)-3-fluorobenzaldehyde |
| 4-nitrophenol (B140041) |
| Benzene |
| Acetonitrile |
| Cyclohexane |
| 4-Methylbenzaldehyde |
| 2-Methylbenzaldehyde |
| 4-tert-Butylbenzaldehyde |
| 4-Formylbenzonitrile |
Conformational Preferences in the Solid State
The precise three-dimensional arrangement of molecules in the crystalline state, known as the solid-state conformation, is dictated by a delicate balance of intramolecular and intermolecular forces. While direct crystallographic data for this compound is not extensively documented in publicly accessible literature, significant insights into its likely conformational preferences and intermolecular interactions can be derived from the detailed structural analysis of closely related compounds.
A highly relevant analogue is 4-(dimethylamino)-3-methylphenyl N-methylcarbamate, also known as Aminocarb. This molecule shares the identical substituted aromatic core, providing a strong model for the intermolecular interactions driven by the 4-(dimethylamino)-3-methylphenyl moiety. The crystal structure of Aminocarb reveals a wave-like three-dimensional network stabilized by a combination of strong hydrogen bonds and weaker contacts. nih.gov
An electrostatic potential map of Aminocarb highlights the molecule's reactive sites, which are crucial for understanding its binding and interaction behavior. nih.gov The understanding of these structural features and interaction energies in Aminocarb offers a valuable framework for predicting the solid-state behavior of this compound. The substitution of the N-methylcarbamate group with an aldehyde group would alter the specific hydrogen bonding capabilities. The aldehyde oxygen would act as a hydrogen bond acceptor, likely participating in C—H⋯O interactions, which are common organizing motifs in the crystal structures of benzaldehyde (B42025) derivatives.
The table below summarizes key crystallographic and interaction data for the related compound Aminocarb, which serves as a proxy for understanding the solid-state characteristics of the 4-(dimethylamino)-3-methylphenyl fragment.
| Parameter | Value (for Aminocarb) | Reference |
| Compound | 4-(dimethylamino)-3-methylphenyl N-methylcarbamate | nih.gov |
| Molecular Formula | C₁₁H₁₆N₂O₂ | nih.gov |
| Key Intermolecular Interactions | N—H⋯O hydrogen bonds, C—H⋯π contacts | nih.gov |
| Dominant Interaction Energies | Electrostatic and Dispersion | nih.gov |
| N—H⋯O Interaction Energy | -29.37 kJ mol⁻¹ | nih.gov |
| Dominant Hirshfeld Contacts | O⋯H, C⋯H, H⋯H | nih.gov |
This detailed analysis of a closely related structure provides a robust, albeit indirect, understanding of the conformational preferences that this compound is likely to adopt in the solid state, governed by a combination of hydrogen bonding, π-interactions, and steric effects.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orggithub.io It has become a primary tool in computational chemistry due to its favorable balance between accuracy and computational cost. wikipedia.orgarxiv.org DFT calculations are based on the principle that the energy of a system is a functional of the electron density. nih.govcmu.edu
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. arxiv.org For molecules like 4-(Dimethylamino)-3-methylbenzaldehyde, this analysis predicts stable conformations and provides optimized geometrical parameters such as bond lengths and angles.
While specific DFT studies on this compound are not prevalent in the literature, extensive research on the closely related compound 4-(Dimethylamino)benzaldehyde (B131446) (DMABA) offers valuable insights. conicet.gov.ar Studies on DMABA using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, have been performed to determine its optimized molecular structure. conicet.gov.ar The planarity of the 4-(dimethylamino)benzaldehyde structure can be attributed to a resonance structure involving an sp2 hybridized nitrogen atom. mdpi.com The potential energies associated with the rotation around key dihedral angles can also be calculated to evaluate thermodynamic parameters for different transitions. conicet.gov.ar
Table 1: Selected Optimized Geometrical Parameters for 4-(Dimethylamino)benzaldehyde (DMABA) calculated at the B3LYP/6-31G(d,p) level.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C7=O8 | 1.22 Å |
| C1-C7 | 1.47 Å | |
| C4-N9 | 1.37 Å | |
| N9-C10 | 1.46 Å | |
| Bond Angle | C2-C1-C7 | 122.9° |
| C6-C1-C7 | 120.3° | |
| C1-C7=O8 | 122.9° | |
| Dihedral Angle | C2-C1-C7-O8 | 179.9° |
| Data sourced from a study on 4-(Dimethylamino)benzaldehyde. conicet.gov.ar |
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic properties and chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity. conicet.gov.ar
For the related molecule DMABA, HOMO and LUMO analysis has been used to evaluate its molecular properties. conicet.gov.ar The HOMO is typically localized over the dimethylamino group and the benzene (B151609) ring, indicating this region is the primary site for electron donation. The LUMO is generally distributed over the benzaldehyde (B42025) portion of the molecule, particularly the carbonyl group, which acts as the electron-accepting site. conicet.gov.ar This charge transfer character from the amino group to the carbonyl group is a key feature of such molecules.
Table 2: Calculated FMO Energies for 4-(Dimethylamino)benzaldehyde (DMABA).
| Parameter | B3LYP/6-31G(d,p) |
| HOMO Energy | -5.59 eV |
| LUMO Energy | -1.54 eV |
| HOMO-LUMO Gap (ΔE) | 4.05 eV |
| Data sourced from a study on 4-(Dimethylamino)benzaldehyde. conicet.gov.ar |
DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation.
IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical method, providing a strong basis for assigning experimental IR and Raman spectra. conicet.gov.arnih.gov Studies on both 4-(Dimethylamino)benzaldehyde and 3,4-dimethylbenzaldehyde (B1206508) have shown excellent agreement between scaled DFT-calculated frequencies and experimental FT-IR and FT-Raman spectra. mdpi.comnih.gov For instance, in DMABA, the characteristic C=O stretching vibration is a prominent band in the IR spectrum. conicet.gov.ar
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in Benzaldehyde Derivatives.
| Vibrational Mode | 4-(Dimethylamino)benzaldehyde (Experimental) conicet.gov.ar | 4-(Dimethylamino)benzaldehyde (Calculated) conicet.gov.ar | 3,4-Dimethylbenzaldehyde (Experimental) nih.gov | 3,4-Dimethylbenzaldehyde (Calculated) nih.gov |
| C=O Stretch | 1663 | 1678 | 1698 | 1705 |
| CH Stretch (Aldehyde) | 2722 | 2734 | 2818 | 2825 |
| Ring C-C Stretch | 1594 | 1599 | 1606 | 1611 |
| C-N Stretch | 1368 | 1370 | N/A | N/A |
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. conicet.gov.ar For DMABA, TD-DFT calculations have been performed in both the gas phase and in solvents like ethanol (B145695) to simulate the UV-Vis spectrum, correlating well with experimental data. conicet.gov.ar
NMR Spectroscopy: Theoretical calculations of NMR chemical shifts are also possible, typically using methods like Gauge-Independent Atomic Orbital (GIAO). While specific computational NMR studies on this compound are scarce, experimental ¹H and ¹³C NMR data for related benzaldehydes are available and serve as a benchmark for future computational work. rsc.orghmdb.cascispace.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion, MD simulations can model conformational changes, solvent effects, and intermolecular interactions over time, offering insights that are often inaccessible through static calculations. nih.gov
MD simulations are ideal for exploring the conformational landscape of flexible molecules like this compound. lumenlearning.com Key aspects to study include the rotation of the dimethylamino and aldehyde groups relative to the benzene ring. The planarity of the molecule can be influenced by its environment. mdpi.com
Solvent effects are critical to the behavior of polar molecules. MD simulations can explicitly model the surrounding solvent molecules, providing a realistic picture of solute-solvent interactions. For related molecules like 4-dimethylaminobenzonitrile (DMABN), studies have shown that polar protic solvents can form hydrogen bonds, significantly influencing the properties of its charge-transfer excited states. nih.gov Similar effects would be expected for this compound, where solvents could interact with the carbonyl oxygen and the dimethylamino nitrogen, affecting conformational preferences and electronic properties.
In the solid state or in concentrated solutions, intermolecular interactions dictate how molecules pack and aggregate. MD simulations can be used to study these phenomena. Furthermore, computational techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in crystal structures. nih.govconicet.gov.ar
Studies on Schiff bases derived from 4-dimethylaminobenzaldehyde reveal a variety of important intermolecular interactions, including strong and weak hydrogen bonds (e.g., N-H···N, N-H···O), C-H···π interactions, and π-π stacking. nih.govconicet.gov.ar Lattice energy calculations on these related systems indicate that dispersion forces are the major contributors to packing stabilization, with electrostatic interactions also playing a significant role. nih.gov For this compound, one would expect similar interactions, such as C-H···O hydrogen bonds involving the aldehyde group and potential π-π stacking between aromatic rings, to govern its aggregation and crystal packing.
Reaction Pathway Modeling and Transition State Characterization
The study of chemical reactions through computational modeling is a cornerstone of modern chemistry, allowing for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states. For derivatives of benzaldehyde, such as this compound, Density Functional Theory (DFT) is a commonly employed method to elucidate reaction pathways.
While specific research on the reaction pathways of this compound is not extensively documented in publicly available literature, the computational methodologies applied to analogous compounds provide a clear framework for how such studies would be conducted. For instance, the reaction mechanisms of various benzaldehyde derivatives have been successfully investigated using DFT calculations at specific levels of theory, such as B3LYP with a 6-31+G(d) basis set. researchgate.netnih.gov These studies typically identify multiple transition states within a proposed reaction pathway. researchgate.netnih.gov
For a given reaction of this compound, a computational study would involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy conformations.
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for stable molecules and intermediates) or first-order saddle points (for transition states).
Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that a transition state connects the correct reactants and products, an IRC calculation is performed.
A hypothetical reaction pathway for the condensation of this compound with an amine, for example, would likely involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine. Computational modeling could precisely map the energy changes throughout this process, identifying the energy barriers for each step. The presence of the electron-donating dimethylamino group and the methyl group would be expected to influence the electron density of the aromatic ring and the carbonyl group, thereby affecting the reaction energetics compared to unsubstituted benzaldehyde.
In a study of the reaction between various substituted benzaldehydes and 4-amine-4H-1,2,4-triazole, researchers identified three distinct transition states corresponding to hydrogen transfer, internal rearrangement, and water elimination. researchgate.net A similar approach could be applied to reactions involving this compound to understand its reactivity in detail.
Table 1: Representative Energy Barriers for a Hypothetical Reaction of a Substituted Benzaldehyde
| Transition State | Description | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| TS1 | Nucleophilic attack and proton transfer | 15-20 |
| TS2 | Conformational rearrangement | 5-10 |
| TS3 | Dehydration step | 25-30 |
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from reaction pathway modeling. Actual values would depend on the specific reaction and level of theory used.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable in medicinal chemistry and materials science for predicting the activity of novel compounds and for guiding the design of more potent or effective molecules.
For derivatives of this compound, a QSAR or QSPR study would involve synthesizing a library of related compounds with variations in their substituents. The biological activity (e.g., enzyme inhibition, antimicrobial activity) or a specific property (e.g., solubility, toxicity) of these derivatives would then be measured experimentally. Subsequently, a wide range of molecular descriptors would be calculated for each derivative. These descriptors can be categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity, etc.
3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., logP).
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that relates the calculated descriptors to the observed activity or property.
Studies on other benzaldehyde derivatives have successfully employed QSAR to understand their inhibitory activities against various enzymes. For example, a QSAR study on a series of benzaldehyde derivatives as inhibitors of phenoloxidase identified that the hydrophobicity of the substituent at the para position played a major role in their inhibitory activity. nih.gov Another 3D-QSAR study on benzaldehyde thiosemicarbazone derivatives also yielded robust models that could guide the design of new inhibitors. nih.govsigmaaldrich.com
A hypothetical QSAR model for a series of this compound derivatives with antimicrobial activity might look like the following equation:
pMIC = c₀ + c₁logP + c₂HOMO + c₃*ASA
Where:
pMIC is the negative logarithm of the minimum inhibitory concentration.
logP is a measure of hydrophobicity.
HOMO is the energy of the highest occupied molecular orbital, an electronic descriptor.
ASA is the accessible surface area, a steric descriptor.
c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.
Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Benzaldehyde Derivatives
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Governs electrostatic interactions and reactivity. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Relates to the size and shape of the molecule and its fit into a binding site. |
| Hydrophobic | LogP, Water-Accessible Surface Area | Influences membrane permeability and hydrophobic interactions. |
Design of Novel Derivatives through Virtual Screening
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This method can significantly accelerate the discovery of new drug candidates by reducing the number of compounds that need to be synthesized and tested in the lab.
For this compound, virtual screening could be employed to design novel derivatives with enhanced biological activity. The process would typically begin with identifying a biological target of interest. The three-dimensional structure of this target, which can be obtained from experimental methods like X-ray crystallography or through homology modeling, is then used for the screening.
The virtual screening process for designing derivatives of this compound would involve these key steps:
Library Generation: A virtual library of derivatives would be created by computationally modifying the structure of this compound. This could involve adding, removing, or substituting various functional groups at different positions on the molecule.
Molecular Docking: Each compound in the virtual library is then "docked" into the active site of the biological target. Docking algorithms predict the preferred orientation and conformation of the ligand when it binds to the receptor and estimate the binding affinity, often expressed as a scoring function.
Hit Selection and Refinement: The top-scoring compounds, or "hits," are then selected for further analysis. This may involve more rigorous computational methods, such as molecular dynamics simulations, to better predict their binding stability and interactions.
Synthesis and Experimental Validation: The most promising candidates identified through virtual screening are then synthesized and their biological activity is tested experimentally to validate the computational predictions.
For example, if the goal were to design novel inhibitors of a specific enzyme, a virtual library of this compound derivatives would be docked into the enzyme's active site. The docking scores would help identify which modifications to the parent compound are most likely to improve binding.
Table 3: A Hypothetical Virtual Screening Workflow for Designing Novel this compound Derivatives
| Step | Description | Tools/Methods |
|---|---|---|
| 1. Target Preparation | Obtaining and preparing the 3D structure of the biological target. | Protein Data Bank (PDB), Homology Modeling Software |
| 2. Library Design | Creating a virtual library of this compound derivatives. | Chemical drawing software, library enumeration tools |
| 3. Molecular Docking | Predicting the binding mode and affinity of each derivative to the target. | AutoDock, Glide, GOLD |
| 4. Scoring and Ranking | Ranking the derivatives based on their predicted binding affinity. | Docking scoring functions |
| 5. Post-Screening Analysis | Further computational analysis of the top-ranked hits. | Molecular Dynamics (MD) simulations, MM-PBSA/GBSA |
Applications in Advanced Materials Science
Development of Fluorescent Probes and Sensors
The inherent photophysical properties of aromatic aldehydes with amino substituents provide a foundation for their use in creating sophisticated sensing and imaging tools. These molecules can be engineered to exhibit changes in their fluorescence characteristics in response to specific analytes or environmental conditions.
Chemodosimeters and Ion Sensors
While direct applications of 4-(Dimethylamino)-3-methylbenzaldehyde as a chemodosimeter are not extensively documented, the closely related compound 4-(Dimethylamino)benzaldehyde (B131446) (DABD) has been successfully utilized as an optical sensor for metal ions. In one study, DABD was immobilized onto a chitosan (B1678972) film to create a sensor for copper(II) ions in aqueous solutions. researchgate.net The sensor operates on the principle of a change in reflectance spectra upon complexation with Cu(II) ions, with the most significant change observed at a wavelength of 736 nm. researchgate.net The optimal response was achieved at a pH of 3.0, and the sensor demonstrated a linear dynamic range for Cu(II) concentrations between 0.5×10⁻³ M and 0.4×10⁻³ M. researchgate.net
This application of a structurally similar compound suggests the potential of this compound for similar ion-sensing applications. The presence of the methyl group at the 3-position could influence the selectivity and sensitivity of the sensor by altering the electron density of the aromatic ring and the steric hindrance around the coordinating aldehyde and amino groups. Further research into the synthesis of Schiff base complexes from this compound with various receptors could lead to the development of new chemodosimeters for a range of metal ions. For instance, Schiff base complexes of 4-(Dimethylamino)benzaldehyde with compounds like 4-amino-3-hydroxy-1-naphthalene-1-sulfonic acid have been synthesized and characterized, indicating the versatility of this class of compounds in forming metal complexes. researchgate.net
Table 1: Performance of a DABD-based Optical Sensor for Copper(II)
| Parameter | Value |
| Analyte | Copper(II) (Cu²⁺) |
| Sensing Platform | 4-(Dimethylamino)benzaldehyde (DABD) immobilized on chitosan film |
| Detection Method | Optical Reflectance |
| Optimal Wavelength | 736 nm |
| Optimal pH | 3.0 |
| Linear Dynamic Range | 0.5×10⁻³ - 0.4×10⁻³ M |
| Relative Standard Deviation (n=7) | 3.5% |
pH-Responsive and Environmentally Sensitive Probes
The development of fluorescent probes that respond to changes in pH is crucial for understanding biological processes and for various industrial applications. While specific studies on this compound as a pH probe are not prevalent, the fundamental "push-pull" electronic structure of aminobenzaldehydes makes them candidates for such applications. The lone pair of electrons on the nitrogen atom of the dimethylamino group can be protonated in acidic conditions, which would significantly alter the intramolecular charge transfer (ICT) character of the molecule and, consequently, its fluorescence properties.
Research on other amino-functionalized aromatic compounds has demonstrated the viability of this approach. For example, amino-functionalized metal-organic frameworks (MOFs) have been employed as efficient and sensitive fluorescent pH sensors in aqueous environments. rsc.org These sensors exhibit pH-dependent fluorescence intensity, which can be used for quantitative pH measurements. rsc.org Similarly, novel dyes based on 1,4-diketopyrrolo-[3,4-c]pyrrole (DPP) have been synthesized to act as fluorescent pH indicators, with their sensitivity arising from the deprotonation of lactam nitrogen atoms at high pH or photoinduced electron transfer (PET) in the presence of a phenolic group at near-neutral pH. rsc.org
The potential of this compound as a pH-responsive or environmentally sensitive probe would depend on the sensitivity of its fluorescence emission spectrum to changes in the polarity and proticity of its environment. Further investigation into its photophysical properties, including solvatochromism and fluorescence lifetime studies in different solvent systems and at varying pH levels, would be necessary to fully assess its capabilities in this area.
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Organic light-emitting diodes (OLEDs) are a major focus of research in display and lighting technology due to their high efficiency, flexibility, and color tunability. rsc.org The performance of an OLED is heavily dependent on the properties of the organic materials used in its various layers. sigmaaldrich.comossila.com
Electron-Transporting and Hole-Blocking Materials
In a typical OLED structure, an emissive layer is sandwiched between a hole-transporting layer (HTL) and an electron-transporting layer (ETL). sigmaaldrich.com For efficient device performance, the flow of holes and electrons to the emissive layer must be balanced. This often requires the use of hole-blocking materials (HBMs) at the interface of the emissive and electron-transporting layers to prevent holes from leaking into the ETL, and electron-blocking materials at the emissive/hole-transporting layer interface.
Materials with good electron-transporting capabilities are typically electron-deficient, while hole-transporting materials are electron-rich. While there is no specific research found on the use of this compound as an electron-transporting or hole-blocking material, its molecular structure provides some insights. The presence of the electron-donating dimethylamino group makes the molecule relatively electron-rich, which is a characteristic more commonly associated with hole-transporting materials. However, its suitability would depend on its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels relative to other materials in the OLED stack.
Chromophores for Tunable Emission
The color of light emitted from an OLED is determined by the emissive material, which is often a fluorescent or phosphorescent dopant within a host material in the emissive layer. The design of new chromophores with tunable emission wavelengths is a key area of research for achieving full-color displays.
This compound possesses a donor-pi-acceptor (D-π-A) structure, which is a common motif for fluorescent dyes. The intramolecular charge transfer from the dimethylamino group to the aldehyde group upon photoexcitation is responsible for its fluorescence. The emission wavelength can often be tuned by modifying the chemical structure. The introduction of the methyl group at the 3-position, adjacent to the dimethylamino group, can influence the electronic and steric properties of the molecule, potentially leading to shifts in the emission spectrum compared to the parent compound, 4-(Dimethylamino)benzaldehyde.
While direct use of this compound as an emissive dopant in OLEDs is not reported, derivatives of similar structures have been explored. For example, red fluorescent emitters based on 4-(dicyanomethylene)-2-methyl-6-[4(dimethylaminostyryl)-4H-pyran] (DCM) have been used in OLEDs. ossila.com The synthesis and characterization of derivatives of this compound could lead to new chromophores with desirable emission properties for OLED applications.
Nonlinear Optics (NLO) Materials
Nonlinear optical (NLO) materials are essential for a variety of applications in photonics, including optical switching, frequency conversion, and optical data storage. wikipedia.orgresearchgate.net Organic materials with large NLO responses are of particular interest due to their fast response times and the ability to tailor their properties through molecular engineering. mdpi.com
Third-order NLO materials are characterized by their third-order nonlinear susceptibility, χ⁽³⁾. The Z-scan technique is a widely used method to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), which are related to the real and imaginary parts of χ⁽³⁾, respectively. taylorfrancis.comresearchplateau.comekb.eg
While there is no direct research found on the NLO properties of this compound, studies on the closely related compound, 4-(Dimethylamino)benzaldehyde, have shown promising results. A molecular adduct of 4-(Dimethylamino)benzaldehyde with 4-nitrophenol (B140041) (4DMAB4NP) has been synthesized and characterized for its third-order NLO properties. researchgate.net This hydrogen-bonded material was found to be suitable for third-order NLO applications. researchgate.net The Z-scan technique was employed to measure the nonlinear parameters of a similar organic single crystal, demonstrating the utility of this method for characterizing such materials. researchgate.net
The NLO properties of organic molecules are often associated with a D-π-A structure, which facilitates intramolecular charge transfer. The presence of the electron-donating dimethylamino group and the electron-withdrawing aldehyde group in this compound makes it a strong candidate for exhibiting third-order NLO effects. The methyl group at the 3-position could potentially enhance the NLO response by increasing the electron-donating strength of the amino group or by influencing the molecular packing in the solid state. Further investigations, particularly using the Z-scan technique, are needed to quantify the third-order NLO susceptibility of this compound and to evaluate its potential for applications in nonlinear optics.
Design of Second Harmonic Generation (SHG) Active Molecules
Molecules designed for Second Harmonic Generation (SHG), a nonlinear optical process, often feature a "push-pull" electronic structure. This system consists of an electron-donating group (donor) and an electron-withdrawing group (acceptor) connected by a π-conjugated system. mdpi.com This arrangement facilitates intramolecular charge transfer, which is a key requirement for a high second-order optical nonlinearity.
In the case of this compound, the powerful electron-donating dimethylamino group acts as the donor, while the aldehyde group serves as the acceptor. The benzene (B151609) ring functions as the π-bridge connecting them. This configuration is analogous to other well-studied NLO molecules like 4-(dimethylamino)benzaldehyde. mdpi.commdpi.com The strategic placement of these groups can lead to materials with significant SHG efficiency, a property valuable for applications in laser technology and optical computing. mdpi.com While direct studies on the SHG activity of this compound are not prevalent, its structural similarity to known NLO-active compounds suggests its potential as a building block for crystalline materials with noncentrosymmetric packing, a prerequisite for bulk SHG activity.
Evaluation of Hyperpolarizability
First-order hyperpolarizability (β) is a molecular-level property that quantifies the second-order nonlinear optical response. High β values are indicative of a molecule's potential for applications like SHG. mdpi.com Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the hyperpolarizability of push-pull systems. mdpi.comrsc.org
For substituted benzaldehydes, studies have shown that the presence of strong donor and acceptor groups significantly increases the hyperpolarizability. mdpi.com For instance, computational analyses of p-(dimethylamino)benzylidene-derived push-pull polyenes demonstrate high first-hyperpolarizability (β) values. rsc.org The introduction of the methyl group at the 3-position in this compound can subtly influence the electronic and steric properties, potentially affecting the planarity of the molecule and the energy levels of its molecular orbitals (HOMO and LUMO), which in turn would modulate the hyperpolarizability. Theoretical studies on similar chloro-substituted benzaldehydes have confirmed their potential as NLO materials by comparing their calculated hyperpolarizability to that of urea (B33335), a standard reference material. mdpi.com
Table 1: Calculated Hyperpolarizability (βtot) of Related Benzaldehyde (B42025) Derivatives
| Compound | Method | Hyperpolarizability (βtot) |
|---|---|---|
| o-Cl benzaldehyde | DFT/B3LYP/6-31G'(d,p) | Higher than urea standard |
| m-Cl benzaldehyde | DFT/B3LYP/6-31G'(d,p) | Higher than urea standard |
| p-Cl benzaldehyde | DFT/B3LYP/6-31G'(d,p) | Higher than urea standard |
This table illustrates that substituted benzaldehydes show promise for NLO applications, as their calculated hyperpolarizability values exceed that of the reference compound, urea. Data sourced from a DFT study on chloro-benzaldehydes. mdpi.com
Polymer Chemistry and Polymer Functionalization
The reactivity of the aldehyde group makes this compound a useful molecule in polymer synthesis and modification.
Synthesis of Functional Polymers with Pendant Chromophores
One method to create functional polymers is to attach chromophores, like this compound, as pendant groups along a polymer backbone. This can be achieved through two main routes:
Polymerization of a functional monomer: The benzaldehyde derivative can be chemically modified to introduce a polymerizable group, such as an acryloyloxy function. For example, studies have demonstrated the polymerization of p-acryloyloxybenzaldehyde to create polymers where the aldehyde moiety is a pendant group. researchgate.net A similar approach could be applied to this compound.
Post-polymerization modification: A pre-existing polymer with reactive functional groups (e.g., amine groups) can be reacted with the aldehyde. For instance, benzaldehyde derivatives have been immobilized onto amine-terminated polymers through the formation of a Schiff base. researchgate.net This method allows for the controlled introduction of the chromophore onto a polymer scaffold.
Furthermore, polymer-bound benzaldehydes serve as important tools in solid-phase organic synthesis, where the aldehyde acts as a linker to which other molecules can be attached and subsequently cleaved. nih.govnih.gov
Cross-linking Agents in Polymer Networks
Cross-linking agents form bridges between polymer chains, creating a three-dimensional network that enhances the mechanical properties and solvent resistance of the material. rsc.org Aldehydes can function as cross-linkers by reacting with certain functional groups on polymer chains, such as the primary amine groups in chitosan. nih.gov This reaction typically involves the formation of a Schiff base (imine) linkage. For example, glyceraldehyde has been shown to be an efficient cross-linker for forming chitosan hydrogels. nih.gov
However, for a molecule to be an effective network cross-linker, it must typically be at least bifunctional. Since this compound possesses only one aldehyde group, it would primarily act as a chain modifier or surface functionalization agent rather than a cross-linker that creates an extended network. Its reaction with a polymer would cap a reactive site instead of connecting two separate chains.
Supramolecular Assembly and Self-Assembled Systems
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. wikipedia.orgacs.org These interactions, which include hydrogen bonding, π–π stacking, and van der Waals forces, are fundamental to the process of molecular self-assembly. acs.org
Molecular Recognition and Host-Guest Chemistry
Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule, driven by non-covalent interactions. wikipedia.orgmdpi.com This principle is the foundation of host-guest chemistry.
In the context of this compound, the molecule can potentially act as a guest. Its size, shape, and functional groups could allow it to fit within the cavity of a larger host molecule, such as a cyclodextrin, calixarene, or pillararene. wikipedia.orgacs.org Research has shown that aldehydes can indeed function as guests; for example, the impact of pillar nih.govarene-based host-guest chemistry has been studied in reactions where aldehydes acted as the guest molecules. researchgate.net The binding within a host cavity is stabilized by the sum of multiple weak interactions between the guest and the host's interior surface. mdpi.com The ability to form such host-guest complexes opens possibilities for controlling the reactivity or physical properties of the aldehyde in specific applications. researchgate.net
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(Dimethylamino)benzaldehyde |
| Urea |
| o-Chlorobenzaldehyde |
| m-Chlorobenzaldehyde |
| p-Chlorobenzaldehyde |
| p-Acryloyloxybenzaldehyde |
| Chitosan |
| Glyceraldehyde |
| Cyclodextrin |
| Calixarene |
No Scientific Data Available for the Application of this compound in Advanced Materials Science
A comprehensive search of scientific literature and chemical databases has revealed no published research detailing the use of the chemical compound this compound in the formation of coordination polymers or metal-organic frameworks (MOFs). Despite extensive queries into its potential role as a ligand, a precursor for ligand synthesis, or in the post-synthetic modification of these materials, no relevant studies, data, or research findings could be identified.
Coordination polymers and MOFs are highly structured materials built from metal ions or clusters linked by organic molecules. The specific geometry and chemical functionalities of the organic linkers are critical in determining the final structure and properties of the resulting framework. The scientific literature extensively documents the use of various aldehydes in the synthesis of more complex ligands for MOF construction; however, this compound does not appear to be among them.
Similarly, post-synthetic modification, a technique where a pre-existing MOF is chemically altered, has not been reported with this specific aldehyde. This lack of data prevents any scientifically accurate discussion on its reactivity within a MOF structure or its effect on the material's properties.
Due to the absence of any research on this topic, it is not possible to generate a factually accurate article on the "" for this compound, specifically concerning its role in the "Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)." The creation of such an article would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy.
Therefore, no article or data table can be provided for the requested subject.
Applications in Catalysis and Organocatalysis
Use as Ligands in Transition Metal Catalysis
The direct use of 4-(dimethylamino)-3-methylbenzaldehyde as a standalone ligand in transition metal catalysis is not extensively documented in the scientific literature. Aldehydes themselves are not typical ligands for transition metals. However, the aldehyde functional group serves as a versatile synthetic handle for the preparation of more complex molecules that can act as effective ligands.
One of the most common strategies to convert an aldehyde into a ligand is through condensation reactions with primary amines to form Schiff bases (or imines). These Schiff base ligands, featuring a C=N double bond, are highly effective in coordinating with a wide array of transition metals, including palladium, copper, nickel, and cobalt. The resulting metal complexes are pivotal in many catalytic processes.
Chiral Ligands for Asymmetric Transformations
While there is a lack of specific examples involving the derivatization of this compound into chiral ligands, the general methodology is well-established. To create a chiral ligand, this compound could be reacted with a chiral primary amine. The resulting chiral Schiff base could then be used to form a complex with a transition metal. Such chiral metal complexes are instrumental in asymmetric catalysis, where they can induce enantioselectivity in the formation of new chiral centers. The synthesis of chiral diazapyridino-18-crown-6 ligands, for instance, showcases the intricate structures that can be built for selective molecular recognition, a principle that applies to the design of chiral metal catalysts. dtic.mil
Development of Novel Catalytic Systems
The development of new catalytic systems often relies on the fine-tuning of the electronic and steric properties of the ligands surrounding a metal center. The this compound moiety, if incorporated into a larger ligand structure, could influence the properties of a metal catalyst. The electron-donating dimethylamino group can increase the electron density on the metal center, which can affect its reactivity and catalytic cycle. For example, in Suzuki-Miyaura reactions, the nature of the ligands, such as those derived from cinnamyl-supported precatalysts, is crucial for the catalyst's efficiency and stability. nih.gov Similarly, Schiff base complexes derived from substituted benzaldehydes, like 4-methylbenzaldehyde, have been synthesized with various transition metals to create novel complexes with potential applications in catalysis and material science. biointerfaceresearch.com Although direct applications of this compound in this context are not reported, its structural features present possibilities for future research in catalyst design.
Organocatalytic Applications
Organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool in modern synthesis. Aldehydes like this compound are key substrates in two major branches of organocatalysis: enamine and iminium ion catalysis.
Enamine and Iminium Ion Catalysis
Iminium ion catalysis involves the reaction of an aldehyde with a secondary amine catalyst, often a derivative of proline, to form a transient, electrophilic iminium ion. This activation strategy lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to attack by weak nucleophiles. This process is fundamental to a wide range of chemical transformations.
The reaction of this compound with a secondary amine catalyst would proceed via the formation of a highly reactive iminium ion intermediate. This intermediate can then participate in various synthetic transformations, including Friedel-Crafts alkylations, cycloadditions, and Michael additions.
Table 1: General Scheme of Iminium Ion Formation with this compound
| Step | Reactants | Intermediate/Product | Description |
| 1 | This compound + Chiral Secondary Amine (Catalyst) | Iminium Ion | The aldehyde condenses with the amine catalyst to form a reactive iminium ion, activating the substrate for nucleophilic attack. |
| 2 | Iminium Ion + Nucleophile | Covalently Bound Intermediate | The nucleophile attacks the iminium ion, forming a new carbon-carbon or carbon-heteroatom bond. |
| 3 | Covalently Bound Intermediate | Product + Regenerated Catalyst | The intermediate is hydrolyzed to release the final product and regenerate the chiral amine catalyst, completing the catalytic cycle. |
Role in Asymmetric Organocatalysis
When the secondary amine catalyst used is chiral, the entire reaction pathway is guided by a chiral environment. nih.gov The formation of the iminium ion from this compound and a chiral amine catalyst, such as a MacMillan catalyst, creates a chiral intermediate. nih.gov This allows the nucleophile to attack from a specific face, leading to the formation of one enantiomer of the product in excess over the other. This strategy is a cornerstone of asymmetric organocatalysis and has been applied to the synthesis of a vast number of enantiomerically enriched compounds. nih.govnih.gov The efficiency and stereoselectivity of these reactions have established organocatalysis as a complementary approach to transition metal catalysis for creating chiral molecules. nih.gov
Photocatalysis and Photoinduced Reactions
A burgeoning area of research is the merger of photocatalysis with other catalytic modes, including organocatalysis. In these dual catalytic systems, a photocatalyst, typically a light-absorbing metal complex (e.g., of Iridium or Ruthenium) or an organic dye, works in concert with an organocatalyst.
In a typical scenario, this compound would first be activated by a chiral amine organocatalyst to form an enamine intermediate. Concurrently, a photocatalyst is excited by visible light, turning it into a potent single-electron oxidant or reductant. This excited photocatalyst can then engage with the enamine intermediate. For example, the excited photocatalyst can oxidize the enamine to generate a radical cation, which is a highly reactive intermediate capable of participating in reactions that are otherwise difficult to achieve. nih.gov
This synergistic approach enables the enantioselective α-functionalization of aldehydes and other transformations under exceptionally mild conditions, using light as a sustainable energy source. nih.gov These photoinduced reactions have expanded the toolbox of synthetic chemists, allowing for the construction of complex molecular architectures. The development of bifunctional composites, such as CdS–Metal-Organic Frameworks (MOFs), further illustrates the drive to create integrated systems where photocatalysis and other catalytic functions (like Lewis acidity/basicity) can promote cascade reactions, such as the oxidation of an alcohol to an aldehyde followed by a condensation reaction. nih.gov
Energy Transfer and Electron Transfer Processes
The search for research findings on the involvement of this compound in energy transfer and electron transfer processes did not yield any specific results. While the structurally related compound, 4-(Dimethylamino)benzaldehyde (B131446) (DMAB), is known for its interesting photophysical properties, including dual fluorescence which is related to intramolecular charge transfer, specific studies on the 3-methyl substituted analogue in these contexts are not present in the available literature. nih.govresearchgate.net The electronic properties of benzaldehyde (B42025) derivatives are influenced by their substituents, with the dimethylamino group acting as a strong electron donor. sci-hub.se However, detailed investigations into how the additional methyl group at the 3-position of this compound specifically modulates its energy and electron transfer capabilities have not been reported.
Dye-Sensitized Reactions
Similarly, no studies have been found that specifically utilize this compound in dye-sensitized reactions. Dye-sensitized reactions typically employ molecules that can absorb light and then transfer the energy or an electron to another molecule to initiate a chemical reaction. While donor-acceptor molecules can be relevant in this context, there is no published research demonstrating the use or efficacy of this compound for this purpose. nih.govnih.gov Research on related compounds, such as other benzaldehyde derivatives, has been conducted in various fields, but these findings cannot be directly extrapolated to the specific catalytic activity of this compound in dye-sensitized systems.
Due to the absence of specific research on this compound in these catalytic applications, no data tables with research findings can be generated.
Applications As Bioactive Scaffolds in Medicinal Chemistry and Chemical Biology
Design and Synthesis of Potential Pharmaceutical Intermediates
The unique combination of functional groups in 4-(Dimethylamino)-3-methylbenzaldehyde makes it a key building block for creating more complex pharmaceutical intermediates. The aldehyde group is readily available for condensation reactions, while the aromatic ring can undergo various substitutions.
Researchers utilize this scaffold to synthesize a range of heterocyclic and acyclic compounds. For instance, the related compound 4-(dimethylamino)benzaldehyde (B131446) is known to react with active methylene (B1212753) compounds to form enaminones, which are precursors to various heterocycles like pyrazoles and pyrimidines. Similarly, it can be used in the synthesis of Schiff bases by reacting with primary amines, such as the reaction with amoxicillin (B794) to create a new ligand scaffold. uobaghdad.edu.iq The presence of the methyl group at the 3-position can influence the electronic properties and steric hindrance of the molecule, potentially leading to new derivatives with unique biological activities. The synthesis of p-Methyl benzaldehyde (B42025) (p-MBA), a key pharmaceutical intermediate, from simple molecules like acetaldehyde (B116499) highlights the industrial importance of such substituted benzaldehydes. nih.gov
Below is a table of potential transformations and the resulting intermediate classes that can be synthesized from the this compound scaffold.
| Starting Material | Reagent/Reaction Type | Resulting Intermediate Class | Potential Therapeutic Area |
| This compound | Primary Amine (e.g., Aniline) / Condensation | Schiff Bases (Imines) | Antibacterial, Antifungal, Anticancer researchgate.net |
| This compound | Active Methylene Compound / Knoevenagel Condensation | Enones / Enals | Heterocycle Synthesis, Anticancer |
| This compound | Amoxicillin / Condensation | Penicillin-Schiff Base Adducts | Antibacterial uobaghdad.edu.iq |
| This compound | 3-Acetylcoumarin / Claisen-Schmidt Condensation | Coumarin Derivatives | Anticoagulant, Antioxidant, Anticancer researchgate.netresearchgate.net |
Ligand Development for Biomolecular Targets
The 4-(dialkylamino)benzaldehyde framework is a recognized pharmacophore for interacting with specific biological targets, most notably the aldehyde dehydrogenase (ALDH) superfamily of enzymes. nih.gov ALDHs are overexpressed in various cancer types and are linked to drug resistance, making them a key therapeutic target.
4-(Diethylamino)benzaldehyde (B91989) (DEAB) is a well-known pan-inhibitor of ALDH isoforms. In a study exploring analogues of DEAB, the related 4-(dimethylamino)benzaldehyde was found to have a low binding affinity for the ALDH1 isoform. nih.gov However, this provides a critical starting point for ligand development. The introduction of a methyl group at the 3-position, as in this compound, alters the steric and electronic profile of the ring, which could modulate its binding affinity and selectivity for different ALDH isoforms or other biomolecular targets entirely.
Furthermore, Schiff bases derived from 4-(dimethylamino)benzaldehyde have been synthesized and investigated as ligands for metal complexes with potential biological activity. uobaghdad.edu.iq A new Schiff base ligand derived from the condensation of 4-(dimethylamino)benzaldehyde and amoxicillin was synthesized and complexed with copper, showing potential as an antimicrobial and anticancer agent. uobaghdad.edu.iq Such studies underscore the utility of this scaffold in developing novel ligands for therapeutic and diagnostic purposes.
The table below summarizes the inhibitory activity of DEAB and its analogues against various ALDH isoforms, illustrating how small structural changes can impact biological targets. nih.gov
| Compound | ALDH1A1 IC₅₀ (µM) | ALDH1A3 IC₅₀ (µM) | ALDH3A1 IC₅₀ (µM) |
| 4-(Diethylamino)benzaldehyde (DEAB) | 0.15 | 0.15 | 1.1 |
| 4-(Dipropylamino)benzaldehyde (B1213418) | 0.05 | 0.08 | 0.9 |
| 4-(Dimethylamino)benzaldehyde | > 100 | > 100 | > 100 |
| 4-Morpholinobenzaldehyde | 1.2 | 0.3 | > 100 |
Prodrug Design and Delivery Strategies
A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. researchgate.net This strategy is often used to overcome challenges such as poor solubility, limited bioavailability, or lack of targeted delivery. rsc.org The dimethylamino-aryl moiety, a core feature of this compound, has been successfully employed in prodrug design.
A notable example is the development of brain-targeting prodrugs of the anti-inflammatory drug naproxen (B1676952). nih.gov In this strategy, a dimethylamino moiety was used as a brain-targeting ligand, attached to naproxen via ester or amide bonds. After intravenous administration in rats, the brain concentration of naproxen from these prodrugs was significantly higher—up to 28 times greater at 5 minutes—than that of the naproxen control group. This highlights the potential of using this chemical group to enhance drug delivery across the blood-brain barrier. nih.gov
Another innovative prodrug strategy involves using the aldehyde functional group as a trigger for drug release. Researchers have designed prodrug radiotracers for non-invasively imaging aldehyde dehydrogenase (ALDH1A1) activity, a marker of drug-resistant cancer. chemrxiv.org In this approach, the aromatic aldehyde is masked (e.g., as a geminal diacetate) and is liberated intracellularly by esterases. The revealed aldehyde is then trapped by ALDH, allowing for specific imaging of ALDH-positive cells. chemrxiv.org The this compound scaffold is an ideal candidate for such a design, combining the target-directing dimethylamino group with a revealable aldehyde.
| Prodrug Strategy | Parent Drug/Molecule | Targeted Organ/Cell | Mechanism of Action | Reference |
| Brain-Targeting Ligand | Naproxen | Brain | Dimethylamino moiety facilitates transport across the blood-brain barrier. | nih.gov |
| Enzyme-Activated Imaging | Radiotracer | ALDH-expressing tumor cells | Masked aldehyde is released intracellularly and trapped by ALDH enzyme. | chemrxiv.org |
| pH-Sensitive Release | Piperidin-4-yl 2-hydroxy-2,2-diphenylacetate | Lungs | A pH-sensitive linker connects the drug to a lung-retentive moiety. | nih.gov |
| Medoxomil Promoieties | Various (e.g., Azilsartan) | Systemic | A promoiety is appended to mask polar groups, improving lipophilicity and oral bioavailability. | nih.gov |
Scaffold Hopping and Bioisosteric Replacements in Drug Discovery
Scaffold hopping and bioisosteric replacement are crucial strategies in medicinal chemistry for discovering new lead compounds with improved properties. nih.govdrughunter.com Scaffold hopping involves replacing the core structure of a molecule while maintaining the orientation of key functional groups, often leading to novel intellectual property and improved pharmacokinetics. nih.gov Bioisosterism involves substituting an atom or group with another that has broadly similar physical or chemical properties to enhance potency, modify metabolism, or reduce toxicity. cambridgemedchemconsulting.comnih.gov
The 4-(dialkylamino)benzaldehyde scaffold serves as an excellent case study for these principles. In the development of ALDH inhibitors, researchers performed bioisosteric replacements on the dialkylamino group of 4-(diethylamino)benzaldehyde (DEAB). nih.gov Replacing the diethylamino group with dipropylamino, dibutylamino, or cyclic amines like morpholine (B109124) resulted in analogues with varied potency and selectivity against different ALDH isoforms. For example, 4-(dipropylamino)benzaldehyde was a more potent inhibitor than DEAB, while 4-(dimethylamino)benzaldehyde showed low affinity, demonstrating how subtle changes can significantly alter biological activity. nih.gov
Scaffold hopping can be envisioned for this compound by replacing the central benzene (B151609) ring with other aromatic or non-aromatic ring systems. For example, heterocycles like pyridine, thiophene, or even non-planar, saturated rings like bicyclo[1.1.1]pentane can serve as bioisosteres for a benzene ring, often improving properties like solubility and metabolic stability. nih.gov These strategies allow chemists to explore new chemical space while retaining the essential pharmacophoric elements of the original scaffold.
| Original Group/Scaffold | Bioisosteric Replacement | Rationale for Replacement | Reference |
| Diethylamino | Dipropylamino, Morpholino | Modulate potency and selectivity for ALDH isoforms. | nih.gov |
| Amide | 1,2,4-Triazole | Increase metabolic stability. | drughunter.com |
| Carboxylic Acid | Tetrazole | Improve oral bioavailability and metabolic stability. | drughunter.com |
| Phenyl Ring | Pyridyl, Thienyl, Bicyclo[1.1.1]pentane | Improve solubility, metabolic profile, and explore new chemical space. | cambridgemedchemconsulting.comnih.gov |
Environmental and Sustainability Aspects of 4 Dimethylamino 3 Methylbenzaldehyde Research
Green Synthetic Routes and Life Cycle Assessment
The environmental impact of a chemical is significantly influenced by its synthesis pathway. Green chemistry principles, such as waste prevention, atom economy, and the use of renewable feedstocks, are central to mitigating this impact. sigmaaldrich.com
Green Synthetic Routes: Research into greener synthetic methods for aromatic aldehydes is an active field. While specific green routes for 4-(Dimethylamino)-3-methylbenzaldehyde are not extensively documented in publicly available literature, general strategies for related compounds offer valuable insights. These include:
Use of Green Catalysts and Solvents: Chemo-enzymatic one-pot cascades have been developed for producing valuable aromatic aldehydes from renewable phenylpropenes. rsc.org These methods often employ environmentally benign catalysts and solvents, such as water, to reduce hazardous waste. nih.govpnas.org For instance, the use of polyoxometalate (POM) catalysts with oxygen donors like molecular oxygen presents a green method for the selective oxidation of alkenes to aldehydes. innoget.com
Mechanochemistry: This solvent-free or liquid-assisted grinding approach offers an energy-efficient and often more selective method for chemical synthesis, aligning with green chemistry principles. nih.gov
Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes for aldehyde synthesis is a promising green alternative. asm.orgmdpi.comnih.gov For example, researchers have used plant wastes as a source of biocatalysts for the reduction of benzaldehyde (B42025), avoiding costly and toxic metal-reducing agents. scielo.org.mx
Life Cycle Assessment (LCA): A Life Cycle Assessment (LCA) provides a comprehensive framework for evaluating the environmental impacts of a product or process from "cradle to grave." researchgate.netpharmafeatures.com This includes raw material extraction, chemical synthesis, transportation, use, and disposal. researchgate.netresearchgate.net For chemical processes, LCA helps identify major sources of environmental burden, such as energy consumption and waste generation, thereby guiding efforts to improve sustainability. researchgate.netmdpi.com
Degradation Pathways and Environmental Fate Studies
The environmental persistence and potential for bioaccumulation of a chemical are determined by its degradation pathways. Aromatic compounds, including substituted benzaldehydes, can be degraded by microorganisms through various metabolic routes. nih.govresearchgate.net
Biodegradation: The biodegradation of aromatic compounds is a key mechanism for their removal from the environment. nih.govresearchgate.net The specific structure of a molecule, including the type and position of substituents on the aromatic ring, significantly influences its susceptibility to microbial degradation. nih.govresearchgate.net
While specific studies on the degradation of this compound are limited, the fate of similar compounds provides a likely model:
Oxidation: A common initial step in the aerobic degradation of aromatic aldehydes is oxidation of the aldehyde group to a carboxylic acid. For instance, Pseudomonas aeruginosa can oxidize p-tolualdehyde to p-toluic acid. rsc.org This transformation generally reduces the toxicity of the compound.
Hydroxylation and Ring Cleavage: Microbial enzymes, such as monooxygenases and dioxygenases, can introduce hydroxyl groups onto the aromatic ring. nih.gov This is often a prelude to the cleavage of the aromatic ring, breaking the compound down into smaller molecules that can be funneled into central metabolic pathways. nih.gov The degradation of other substituted aromatics, like chloroxylenol, has been shown to proceed via hydroxylation and oxidation catalyzed by enzymes like cytochrome P450 and laccase. mdpi.com
Role of Substituents: The dimethylamino and methyl groups on the benzene (B151609) ring will influence the degradation pathway. The methyl group can be oxidized, as seen in the metabolism of 1-methylnaphthalene. nih.gov The dimethylamino group's fate is less certain without specific studies, but it would likely be a key point for enzymatic attack.
Environmental Fate: The environmental fate of this compound will depend on its solubility, sorption to soil and sediment, and susceptibility to biotic and abiotic degradation processes. It is important to note that under certain conditions, such as the presence of light, some benzaldehyde derivatives can degrade to form more persistent and toxic compounds like benzene, although this is highly dependent on the specific conditions. researchgate.net
| Pathway | Description | Key Enzymes | Example Substrate (from literature) |
|---|---|---|---|
| Aldehyde Oxidation | Oxidation of the aldehyde group to a carboxylic acid. | Aldehyde Dehydrogenase, Aldehyde Oxidase | p-Tolualdehyde |
| Aromatic Ring Hydroxylation | Introduction of hydroxyl (-OH) groups onto the benzene ring. | Monooxygenases, Dioxygenases (e.g., Cytochrome P450) | Naphthalene, Chloroxylenol |
| Ring Cleavage | Opening of the aromatic ring structure, leading to aliphatic intermediates. | Dioxygenases | Methylcatechol |
| Side-Chain Oxidation | Oxidation of alkyl substituents on the aromatic ring. | Oxygenases | 1-Methylnaphthalene |
Sustainable Sourcing of Precursors
A key aspect of a sustainable chemical industry is the transition from fossil fuel-based feedstocks to renewable resources. sigmaaldrich.com The precursors for the synthesis of this compound traditionally derive from petrochemical sources. However, significant research is underway to produce aromatic compounds from biomass. rsc.orgrsc.org
Bio-based Aromatic Platforms:
Lignin (B12514952) Valorization: Lignin, a major component of plant biomass, is the most abundant natural source of aromatic compounds. rsc.orgvito.be It is often treated as a waste product in the pulp, paper, and biofuel industries. nih.gov Developing processes to break down lignin (depolymerization) into valuable aromatic platform chemicals, such as phenols and benzaldehydes, is a major goal of the biorefinery concept. glbrc.organr.frnih.gov Oxidative depolymerization, for instance, can yield aromatic compounds with oxygen-containing functional groups. glbrc.org
Biomass-Derived Platform Molecules: Smaller molecules derived from the fermentation or pyrolysis of biomass, such as furfural (B47365) (from hemicellulose) and acetaldehyde (B116499), can be catalytically converted into aromatic compounds. rsc.orgrsc.org For example, a direct, green route for the selective synthesis of p-methyl benzaldehyde from biomass-derived acetaldehyde has been reported. rsc.org
Direct Biosynthesis: Advances in metabolic engineering are enabling the production of specific aromatic compounds directly in microorganisms. asm.orgnih.gov For instance, researchers have engineered Pichia pastoris for the bioproduction of benzaldehyde from benzyl (B1604629) alcohol and are exploring direct synthesis from precursors like L-phenylalanine. researchgate.net Plants themselves also have complex pathways for synthesizing benzaldehyde from cinnamic acid. nih.gov
Sourcing Immediate Precursors: The synthesis of analogues of this compound often starts with precursors like 4-fluoro-3-methylbenzaldehyde. The challenge lies in connecting the production of these halogenated and functionalized aromatics to a sustainable, bio-based feedstock. This would likely involve multi-step processes, starting with a bio-derived aromatic like toluene (B28343) or p-cresol, followed by functional group interconversions using green chemistry principles. The recovery of bioactive compounds from the waste biomass of aromatic plants after distillation is also being explored as a sustainable source of valuable chemicals. mdpi.comnih.gov
| Strategy | Renewable Feedstock | Key Process | Potential Products |
|---|---|---|---|
| Lignin Valorization | Lignin (from wood, agricultural waste) | Depolymerization (e.g., Pyrolysis, Oxidation) | Phenols, Vanillin, Syringaldehyde, other Aromatic Aldehydes |
| Biomass Conversion | Cellulose, Hemicellulose, Sugars | Pyrolysis, Fermentation, Catalysis | Furfural, Acetaldehyde (convertible to aromatics) |
| Direct Biosynthesis | Sugars, Amino Acids (e.g., Phenylalanine) | Microbial Fermentation (Metabolic Engineering) | Benzaldehyde, Benzoic Acid |
Conclusion and Future Perspectives
Summary of Current Research Landscape
Research concerning 4-(dimethylamino)-3-methylbenzaldehyde and related structures has primarily concentrated on their synthetic utility and preliminary exploration into their biological activities. The compound serves as a crucial building block in organic synthesis, particularly in the formation of more complex molecules. Its aldehyde functional group, activated by the electron-donating dimethylamino substituent, readily participates in a variety of chemical transformations.
Current literature indicates a strong focus on leveraging this reactivity for the synthesis of novel heterocyclic compounds, Schiff bases, and chalcone (B49325) derivatives. wisdomlib.org These molecules are of significant interest due to their broad spectrum of potential applications in medicinal chemistry and materials science. Furthermore, substituted benzaldehydes, as a class, have been investigated for their role as allosteric modulators of hemoglobin, with potential implications for treating disorders that could benefit from increased tissue oxygenation. google.comnih.gov While direct studies on this compound in this specific role are not extensively documented, the foundational research on analogous structures provides a strong impetus for its consideration in such applications.
Identification of Remaining Challenges and Knowledge Gaps
Despite the progress made, several challenges and knowledge gaps impede the full realization of this compound's potential. A primary challenge lies in the development of more efficient and environmentally benign synthetic routes. While classical methods are established, there is a continuous need for methodologies that offer higher yields, greater purity, and reduced environmental impact, aligning with the principles of green chemistry.
A significant knowledge gap exists in the comprehensive understanding of the compound's biological and pharmacological profile. Although related benzaldehydes have shown promise, detailed in-vitro and in-vivo studies on this compound are lacking. Its specific interactions with biological targets, metabolic fate, and potential therapeutic effects remain largely unexplored. Furthermore, there is a scarcity of in-depth studies on its photophysical and electronic properties, which could be crucial for applications in materials science, such as in the development of novel dyes or sensors.
Another area requiring further investigation is the polymerization potential of this compound and its derivatives. The development of polymers incorporating this moiety could lead to new materials with unique optical or conductive properties.
Proposed Future Research Directions and Emerging Applications
The future of research on this compound is poised to expand in several exciting directions, driven by its versatile chemical nature.
Advanced Synthetic Methodologies: Future synthetic efforts should focus on the development of novel catalytic systems for the synthesis and functionalization of this compound. This includes exploring one-pot, multi-component reactions to streamline the synthesis of complex derivatives. acs.orgrug.nl The use of computational modeling to predict reaction outcomes and design more effective catalysts will also be instrumental.
Medicinal Chemistry and Drug Discovery: A significant future direction is the systematic evaluation of this compound and its derivatives for various therapeutic applications. Building on the research into substituted benzaldehydes as hemoglobin modulators, this compound should be investigated for its potential in treating sickle cell disease and other hemoglobinopathies. google.comnih.gov Furthermore, its derivatives should be screened for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The unique electronic properties conferred by the dimethylamino and aldehyde groups make this compound a promising candidate for applications in materials science. Future research could explore its use in the synthesis of:
Non-linear Optical (NLO) Materials: The push-pull electronic nature of the molecule suggests potential for NLO applications.
Organic Light-Emitting Diodes (OLEDs): Incorporation into conjugated polymer backbones could lead to new emissive materials for OLEDs.
Chemosensors: The aldehyde group can be functionalized to create receptors for specific analytes, enabling the development of colorimetric or fluorescent sensors.
Radiolabeling and PET Imaging: An emerging and highly valuable application is the incorporation of radioisotopes, such as Carbon-11, into the structure of this compound. acs.orgrug.nl This would enable its use as a precursor for developing novel Positron Emission Tomography (PET) tracers, which are vital for in-vivo imaging and understanding biological processes in real-time.
Q & A
Basic: What are the standard synthetic routes for 4-(Dimethylamino)-3-methylbenzaldehyde, and how can reaction efficiency be optimized?
Answer:
this compound is typically synthesized via condensation reactions involving dimethylamine derivatives and substituted benzaldehydes. A common method involves refluxing a substituted benzaldehyde precursor (e.g., 3-methylbenzaldehyde) with dimethylamine in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) . Optimization strategies include:
- Catalyst Loading: Adjusting acetic acid concentration (e.g., 5–10 drops per 10 mL solvent) to accelerate imine formation while minimizing side reactions.
- Reaction Time: Monitoring via TLC (using dichloromethane as a mobile phase) to terminate reflux at 4–6 hours, depending on substrate reactivity .
- Purification: Vacuum filtration and washing with methanol/water mixtures to isolate the product with >90% purity .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
Key techniques include:
- 1H/13C-NMR:
- 1H-NMR: Expect signals at δ 9.8–10.2 ppm (aldehyde proton), δ 2.8–3.2 ppm (N(CH₃)₂), and δ 2.2–2.5 ppm (CH₃ from methyl group). Residual solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) serve as internal references .
- 13C-NMR: Aldehyde carbon at δ 190–195 ppm, aromatic carbons at δ 110–150 ppm, and N(CH₃)₂ at δ 40–45 ppm .
- FTIR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (C-H stretch of CH₃) .
- HRMS: Confirm molecular ion [M+H]+ with <2 ppm error (e.g., calculated for C₁₀H₁₃NO: 163.0997) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Eye/Skin Exposure: Immediately flush eyes with water for 15 minutes; wash skin with soap/water for ≥15 minutes. Use PPE (gloves, goggles) due to limited toxicological data .
- Ingestion: Do not induce vomiting; administer water if conscious and seek medical attention .
- Storage: Keep in airtight containers away from light and oxidizing agents to prevent degradation.
Advanced: How do electronic effects of the dimethylamino group influence the reactivity of this compound in nucleophilic additions?
Answer:
The electron-donating dimethylamino group activates the aromatic ring, directing electrophilic substitution to the para position. In nucleophilic additions (e.g., hydrazine reactions):
- Mechanism: The aldehyde undergoes condensation with nucleophiles (e.g., hydrazines) via acid-catalyzed imine formation. The dimethylamino group stabilizes intermediates through resonance, reducing activation energy .
- Kinetic Control: Use low temperatures (0–25°C) to favor kinetic products (e.g., Schiff bases), while higher temperatures (reflux) drive thermodynamic control .
Advanced: How can computational methods (e.g., DFT) predict the stability and reactivity of this compound derivatives?
Answer:
- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the aldehyde group’s LUMO energy correlates with reactivity in condensation reactions .
- Lattice Energy Analysis: Assess crystal packing and hydrogen-bonding interactions (e.g., C=O⋯H-N) to design derivatives with enhanced crystallinity for X-ray studies .
Advanced: What strategies mitigate by-product formation during large-scale synthesis of this compound?
Answer:
- Oxidative By-Products: Use sodium hypochlorite (NaOCl) in controlled amounts (1:4 molar ratio) to oxidize intermediates while minimizing over-oxidation to carboxylic acids .
- Solvent Choice: Ethanol/water mixtures reduce dimerization compared to pure aprotic solvents.
- In-Line Monitoring: Employ FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters in real-time .
Advanced: How does solvent polarity affect the solubility and stability of this compound?
Answer:
- Solubility: The compound is freely soluble in ethanol (8–10 mg/mL) but sparingly soluble in water (<1 mg/mL). Use DMSO for biological assays requiring aqueous compatibility .
- Stability: Store in anhydrous solvents (e.g., dried THF) to prevent aldehyde hydration. Degradation products (e.g., hemiacetals) can be identified via LC-MS with a C18 column and 0.1% formic acid mobile phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
